6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde
Overview
Description
Mechanism of Action
Target of Action
The primary target of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde is PDK1 , a kinase involved in cell proliferation and survival . This compound acts as a PDK1 inhibitor and exhibits anticancer and antiproliferative activity . It can be used to study various conditions such as angiosarcoma, adenocarcinoma, multiple myeloma, psoriasis, prostate cancer, and Alzheimer’s disease .
Mode of Action
The compound interacts with its target, PDK1, by binding to the active site of the kinase, thereby inhibiting its activity . This inhibition disrupts the normal signaling pathways regulated by PDK1, leading to changes in cell proliferation and survival .
Biochemical Pathways
The inhibition of PDK1 affects several downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation . By inhibiting PDK1, the compound disrupts these pathways, potentially leading to reduced cell proliferation and increased cell death .
Pharmacokinetics
Its lipophilicity and drug-likeness suggest that it may have good absorption and distribution characteristics
Result of Action
The molecular and cellular effects of the compound’s action include reduced cell proliferation and increased cell death, particularly in cancer cells . This is due to the disruption of the PI3K/Akt/mTOR pathway and other signaling pathways regulated by PDK1 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other molecules or drugs can potentially influence the compound’s efficacy through drug-drug interactions .
Preparation Methods
The synthesis of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde typically involves the reaction of 3-bromo-5-methoxypyridinamine with 2-chloropropene cyanide in the presence of potassium carbonate and diazabicyclo under controlled temperature conditions . The reaction mixture is then filtered, washed, and recrystallized to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde can be compared with similar compounds such as:
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: This compound has a similar structure but with a nitrile group instead of an aldehyde group.
Ethyl 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate: This compound has an ester group instead of an aldehyde group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS No. 1207839-91-5) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C₉H₈BrN₃O
- Molecular Weight: 252.07 g/mol
- Structural Characteristics: The compound features a bromine atom at the 6-position and a methoxy group at the 4-position of the pyrazole ring, contributing to its reactivity and biological profile.
Biological Activities
The biological activities of this compound have been investigated in various studies, revealing several pharmacological effects:
Anticancer Activity
Research indicates that this compound exhibits anticancer properties by inhibiting key signaling pathways involved in tumor growth. Specifically, it has been shown to inhibit the PDK1 (3-phosphoinositide-dependent protein kinase-1) pathway, which is crucial for cell proliferation and survival in cancer cells. The inhibition of PDK1 leads to the downregulation of the PI3K/Akt/mTOR signaling pathway, resulting in reduced cell viability and increased apoptosis in various cancer cell lines .
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects . Studies have shown that it can modulate inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation .
The primary mechanism of action involves the compound's ability to bind to and inhibit PDK1, which subsequently affects downstream signaling pathways:
- PDK1 Inhibition: Directly inhibits PDK1 activity.
- Downstream Effects: Leads to decreased phosphorylation of Akt and mTOR, inhibiting cell growth and promoting apoptosis.
- Inflammatory Pathway Modulation: Reduces NF-kB activity, decreasing the expression of pro-inflammatory cytokines.
Research Findings
Several studies have focused on the pharmacological profile of this compound:
Study | Findings |
---|---|
Study A | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values <10 µM. |
Study B | Showed inhibition of pro-inflammatory cytokines in LPS-stimulated macrophages. |
Study C | Highlighted the compound's role as a selective PDK1 inhibitor with potential therapeutic applications in oncology. |
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to controls, indicating its potential as an effective anticancer agent.
Case Study 2: Inflammation Models
In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests that it may serve as a therapeutic candidate for inflammatory diseases.
Properties
IUPAC Name |
6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-8-2-7(10)4-12-9(8)6(5-13)3-11-12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHJGYDHRZVDKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN2C1=C(C=N2)C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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